molecular formula C13H17BrFNO2 B2488481 tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate CAS No. 1086600-20-5

tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate

Cat. No.: B2488481
CAS No.: 1086600-20-5
M. Wt: 318.186
InChI Key: FZJZVHFDACTDDT-MRVPVSSYSA-N
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Description

tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate is a chemical compound that features a tert-butyl carbamate group attached to a chiral center bearing a 2-bromo-4-fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a chiral intermediate that contains the 2-bromo-4-fluorophenyl group. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to ensure the retention of the chiral integrity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-CPBA in dichloromethane.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Thiols or amines in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of dehalogenated or reduced amine products.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(1R)-1-(2-chloro-4-fluorophenyl)ethyl]carbamate
  • tert-Butyl N-[(1R)-1-(2-bromo-4-methylphenyl)ethyl]carbamate
  • tert-Butyl N-[(1R)-1-(2-bromo-4-phenyl)ethyl]carbamate

Uniqueness

tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The chiral center also adds to its uniqueness, providing opportunities for enantioselective synthesis and applications.

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(15)7-11(10)14/h5-8H,1-4H3,(H,16,17)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJZVHFDACTDDT-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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